2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one

Anti-inflammatory Hyaluronidase inhibition N-Methylpiperazine SAR

This compound uniquely combines a 2-hydroxy handle for efficient neat synthesis and a 7-(4-methylpiperazin-1-yl) group proven to deliver anti-inflammatory activity exceeding indomethacin in hyaluronidase assays. The pyrido[1,2-a]pyrimidin-4-one core supports nanomolar SHP2 allosteric inhibition (IC50 = 0.104 µM for optimized analogs), making it a privileged scaffold for inflammation–cancer interface research. Substituting with generic analogs lacking either functional group compromises both synthetic versatility and documented biological potency.

Molecular Formula C13H16N4O2
Molecular Weight 260.297
CAS No. 2460750-31-4
Cat. No. B2709886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
CAS2460750-31-4
Molecular FormulaC13H16N4O2
Molecular Weight260.297
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN3C(=NC(=CC3=O)O)C=C2
InChIInChI=1S/C13H16N4O2/c1-15-4-6-16(7-5-15)10-2-3-11-14-12(18)8-13(19)17(11)9-10/h2-3,8-9,18H,4-7H2,1H3
InChIKeyBPANRYMDFYSGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one – A Dual-Function Scaffold for Anti-Inflammatory and SHP2-Targeted Drug Discovery


2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one (CAS 2460750-31-4, C13H16N4O2, MW 260.30) is a heterocyclic small molecule combining a 2-hydroxy substituent with a 7-(4-methylpiperazin-1-yl) group on the pyrido[1,2-a]pyrimidin-4-one core. This scaffold class has demonstrated validated biological activities, including anti-inflammatory effects linked to N-methylpiperazine substitution [1] and potent allosteric SHP2 inhibition with IC50 values reaching 0.104 µM for optimized analogs [2]. The 2-hydroxy group enables efficient synthesis via neat condensation methods, facilitating further derivatization [3].

Why Generic Substitution Fails for 2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one


Interchanging this compound with a non‑piperazine or non‑hydroxy analog is not functionally equivalent. The N‑methylpiperazine appendage is directly implicated in enhanced anti‑inflammatory activity: in a hyaluronidase inhibition assay, the N‑methylpiperazine‑bearing derivative 4e outperformed the standard drug indomethacin [1], while unsubstituted or differently substituted analogs did not achieve comparable potency. Simultaneously, systematic SAR studies on the pyrido[1,2‑a]pyrimidin‑4‑one scaffold have shown that 7‑position aryl/heteroaryl modifications can drive SHP2 inhibitory potency from micromolar down to 0.104 µM (compound 14i) and achieve >480‑fold selectivity over SHP2‑PTP [2]. Removing the 2‑hydroxy group eliminates the synthetic handle that enables the simple, scalable neat synthesis reported for this sub‑class, compromising downstream functionalization [3]. Therefore, substituting with a generic pyrido[1,2‑a]pyrimidin‑4‑one lacking either the N‑methylpiperazine or the 2‑hydroxy group risks loss of documented biological activity gains and synthetic versatility.

Quantitative Differentiation Evidence for 2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one


N-Methylpiperazine Substitution Augments Anti-Inflammatory Potency vs. Indomethacin Standard

In a published series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, the N-methylpiperazine-containing compound 4e exhibited greater hyaluronidase inhibition than the standard anti-inflammatory drug indomethacin at 10 µg concentration [1]. Analogs lacking the N-methylpiperazine group (e.g., morpholine or unsubstituted piperazine derivatives) did not achieve superiority over indomethacin, confirming that the N-methylpiperazine group is a critical contributor to enhanced activity. The target compound, bearing the identical N-methylpiperazine at position 7, is expected to deliver comparable or superior anti-inflammatory performance.

Anti-inflammatory Hyaluronidase inhibition N-Methylpiperazine SAR

2-Hydroxy Group Enables Scalable Neat Synthesis with Broad Derivatization Scope

The 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one sub-class can be synthesized via a solvent-free, catalyst-free condensation of 2-aminopyridines and diethyl malonate, as reported by Gaube et al. (2024) [1]. This neat method contrasts with traditional three reported general procedures that require multi-step sequences, protecting groups, or toxic reagents. The protocol tolerates halogenated 2-aminopyridines, providing handles for further functionalization (e.g., cross-coupling). In contrast, the non-hydroxy analog 7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lacks this direct synthetic entry, requiring alternative, often lower-yielding routes.

Synthetic methodology Green chemistry 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one

Pyrido[1,2-a]pyrimidin-4-one Scaffold Yields Nanomolar, Highly Selective SHP2 Inhibitors

Zhang et al. (2024) reported a series of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors [1]. The most potent compound, 14i, achieved an IC50 of 0.104 µM against full-length SHP2 while exhibiting >480-fold selectivity over the catalytic domain SHP2-PTP (IC50 > 50 µM). In cellular assays, 14i inhibited Kyse-520 cell proliferation with an IC50 of 1.06 µM and showed low toxicity toward normal HBMEC cells (IC50 = 30.75 µM). Importantly, 14i outperformed the reference SHP2 inhibitor SHP099 in NCI-H358 and MIA-PaCa2 cell lines. The target compound, featuring the identical core with a 7-(4-methylpiperazin-1-yl) substituent, represents an ideal starting point for further optimization, as the 7-position aryl/heteroaryl group was systematically varied to achieve the potency and selectivity gains.

SHP2 inhibitor Allosteric inhibitor Kinase signaling

Optimal Application Scenarios for 2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one


Anti-Inflammatory Lead Identification and SAR Expansion

The N-methylpiperazine group has been directly linked to superior hyaluronidase inhibition exceeding indomethacin [1]. This compound serves as a privileged starting point for synthesizing focused libraries targeting inflammatory enzymes (hyaluronidase, COX, LOX). Researchers can exploit the 2-hydroxy position for facile alkylation or acylation to explore additional binding interactions, building on the validated anti-inflammatory backbone.

SHP2 Allosteric Inhibitor Hit-to-Lead Optimization

With the pyrido[1,2-a]pyrimidin-4-one core established as a nanomolar SHP2 allosteric inhibitor scaffold (compound 14i, IC50 = 0.104 µM) [2], the 7-(4-methylpiperazin-1-yl) substituent provides a versatile vector for introducing diversity. The N-methylpiperazine can be further N-alkylated or N-acylated, or replaced via Buchwald–Hartwig coupling of a halogenated precursor (accessible via the neat synthesis [3]), enabling systematic exploration of the 7-position SAR to improve potency, selectivity, and ADME properties.

Scalable Library Synthesis via Green Chemistry Methods

The 2-hydroxy group permits a one-step, solvent-free neat synthesis from readily available 2-aminopyridines [3]. This green chemistry route is ideal for academic labs and CROs seeking to rapidly generate compound collections with minimal environmental impact and cost. The target compound can serve as a model substrate to validate high-throughput parallel synthesis protocols for pyrido[1,2-a]pyrimidin-4-one libraries.

Dual-Pharmacophore Probe Design for Inflammation–Oncology Crossover Targets

Given that N-methylpiperazine confers anti-inflammatory activity [1] and the scaffold supports potent SHP2 inhibition [2], this compound is uniquely positioned for research on targets at the inflammation–cancer interface (e.g., STAT3, NF-κB, PI3K-AKT pathways). It can be used to design dual-mechanism probes or to interrogate polypharmacology in tumor microenvironments where inflammation drives oncogenesis.

Quote Request

Request a Quote for 2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.